molecular formula C16H12O2 B8791528 Methyl 2-(phenylethynyl)benzoate CAS No. 33578-05-1

Methyl 2-(phenylethynyl)benzoate

Cat. No. B8791528
M. Wt: 236.26 g/mol
InChI Key: HPOPSJUQHAPJER-UHFFFAOYSA-N
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Patent
US08673911B2

Procedure details

To a solution of methyl 2-bromobenzoate 34 (166 μL, 1.163 mmol) in acetonitrile (2906 μL) was added triethylamine (972 μL, 6.98 mmol) and phenylacetylene 35 (140 μl, 1.279 mmol). Then copper (I) iodide (11.07 mg, 0.058 mmol), and bis(triphenylphosphine)-palladium(II) chloride (20.40 mg, 0.029 mmol), were successively added, degassing between and after each addition of catalysts. The mixture was stirred at 75° C. overnight. The reaction mixture was partitioned between EtOAc and 1M HCl. The aqueous layer was extracted with fresh EtOAc and the combined organic layers were washed with water, brine, dried over MgSO4. The residue was purified via Biotage using EtOAc/Hex ((0:100 to 10:90); 25+S column), to afford compound 36 (157 mg, 57%). LRMS (ESI): (calc.) 236.08 (found) 237.2 (MH)+
Quantity
166 μL
Type
reactant
Reaction Step One
Quantity
972 μL
Type
reactant
Reaction Step One
Quantity
140 μL
Type
reactant
Reaction Step One
Quantity
2906 μL
Type
solvent
Reaction Step One
Name
copper (I) iodide
Quantity
11.07 mg
Type
catalyst
Reaction Step Two
Quantity
20.4 mg
Type
catalyst
Reaction Step Two
Yield
57%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:11]=[CH:10][CH:9]=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5].C(N(CC)CC)C.[C:19]1([C:25]#[CH:26])[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1>C(#N)C.[Cu]I.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[C:19]1([C:25]#[C:26][C:2]2[CH:11]=[CH:10][CH:9]=[CH:8][C:3]=2[C:4]([O:6][CH3:7])=[O:5])[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1 |^1:34,53|

Inputs

Step One
Name
Quantity
166 μL
Type
reactant
Smiles
BrC1=C(C(=O)OC)C=CC=C1
Name
Quantity
972 μL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
140 μL
Type
reactant
Smiles
C1(=CC=CC=C1)C#C
Name
Quantity
2906 μL
Type
solvent
Smiles
C(C)#N
Step Two
Name
copper (I) iodide
Quantity
11.07 mg
Type
catalyst
Smiles
[Cu]I
Name
Quantity
20.4 mg
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 75° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
degassing between and
ADDITION
Type
ADDITION
Details
after each addition of catalysts
CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between EtOAc and 1M HCl
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with fresh EtOAc
WASH
Type
WASH
Details
the combined organic layers were washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
The residue was purified via Biotage

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(=CC=CC=C1)C#CC1=C(C(=O)OC)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 157 mg
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 57.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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